N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine
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Overview
Description
The compound (2R,3R,4S,5R)-2-(6-(Bicyclo[221]heptan-2-ylamino)-2-hydrazinyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with a unique structure It features a purine base attached to a tetrahydrofuran ring, which is further substituted with a bicyclo[221]heptane moiety and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-hydrazinyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps. The starting materials often include a purine derivative and a tetrahydrofuran precursor. The key steps in the synthesis may involve:
Nucleophilic substitution: reactions to introduce the bicyclo[2.2.1]heptane moiety.
Hydrazine: addition to form the hydrazinyl group.
Glycosylation: reactions to attach the purine base to the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions. The process would also need to be scalable and cost-effective to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
The compound (2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-hydrazinyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The hydrazinyl group can be reduced to an amine.
Substitution: The purine base can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Electrophiles: such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the hydrazinyl group would yield an amine derivative.
Scientific Research Applications
The compound (2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-hydrazinyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting purine-related pathways.
Biology: It can be used in studies of enzyme inhibition and receptor binding due to its unique structure.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-hydrazinyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and nucleoside analogs, such as:
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base.
Vidarabine: A synthetic nucleoside analog used as an antiviral drug.
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-hydrazinyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol lies in its combination of a bicyclo[2.2.1]heptane moiety and a hydrazinyl group, which are not commonly found in other purine derivatives. This unique structure may confer specific biological activities and properties that are not present in similar compounds.
Properties
CAS No. |
921931-30-8 |
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Molecular Formula |
C17H25N7O4 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(2-bicyclo[2.2.1]heptanylamino)-2-hydrazinylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H25N7O4/c18-23-17-21-14(20-9-4-7-1-2-8(9)3-7)11-15(22-17)24(6-19-11)16-13(27)12(26)10(5-25)28-16/h6-10,12-13,16,25-27H,1-5,18H2,(H2,20,21,22,23)/t7?,8?,9?,10-,12-,13-,16-/m1/s1 |
InChI Key |
CRZBEXAXCACSHL-NNBIHLJJSA-N |
Isomeric SMILES |
C1CC2CC1CC2NC3=C4C(=NC(=N3)NN)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
Canonical SMILES |
C1CC2CC1CC2NC3=C4C(=NC(=N3)NN)N(C=N4)C5C(C(C(O5)CO)O)O |
Origin of Product |
United States |
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